![molecular formula C11H14BrNO4 B1502198 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate CAS No. 1146081-31-3](/img/structure/B1502198.png)
1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate is a chemical compound with the molecular formula C11H14BrNO4 . It is also known as Methyl 5-bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring substituted with a tert-butyl group, a methyl group, and a bromine atom . The exact structure can be found in various chemical databases .Scientific Research Applications
Synthesis and Electron Spin Relaxation
Researchers have explored the synthesis and electron spin relaxation properties of hydrophilic tetracarboxylate ester pyrroline nitroxides, which serve as models for new spin labels in DEER distance measurement. The synthesis involves the reaction of pyrrole-1,2,5-tricarboxylic acid tert-butyl ester dimethyl ester with electrophiles, highlighting the utility of pyrrole derivatives in designing spin labels for electron spin resonance spectroscopy (Huang et al., 2016).
Continuous Flow Synthesis
The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. This method utilizes HBr generated in the Hantzsch reaction to hydrolyze t-butyl esters in situ, demonstrating an efficient approach for synthesizing pyrrole derivatives in a single microreactor process (Herath & Cosford, 2010).
Synthesis of Octaethylporphine
A study describes the synthesis of tert-butyl 5-methyl-3, 4-diethylpyrrole-2-carboxylate via the Knorr pyrrole synthesis, which was further used in the synthesis of octaethylporphine. This showcases the application of pyrrole derivatives in the synthesis of complex organic molecules, such as porphyrins, which have wide applications in material science and catalysis (Rislove, 1986).
Alkoxycarbonylation of Alkenes
A palladium catalyst-based study involving 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene demonstrates a general alkoxycarbonylation of alkenes. This catalytic system showcases the role of pyrrole derivatives in facilitating high-efficiency catalysis for the functionalization of alkenes, indicating their importance in industrial and synthetic organic chemistry (Dong et al., 2017).
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-bromopyrrole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-7(5-8(13)12)9(14)16-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRHEAQVGCTKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675484 | |
Record name | 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1146081-31-3 | |
Record name | 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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